molecular formula C22H22ClFN4O B2924562 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034279-15-5

2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2924562
CAS No.: 2034279-15-5
M. Wt: 412.89
InChI Key: OOKYZACVWZXOCQ-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, fluoro, cyclopentyl, and pyrazolyl-pyridinyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 2-chloro-6-fluorobenzoic acid with cyclopentylamine under dehydrating conditions to form 2-chloro-N-cyclopentyl-6-fluorobenzamide.

    Pyrazole Formation: The next step involves the synthesis of the pyrazole ring. This can be done by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate to form 3-(pyridin-4-yl)-1H-pyrazole.

    Coupling Reaction: The final step is the coupling of the pyrazole derivative with the benzamide core. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with an appropriate linker, such as 2-bromoethylamine, followed by coupling with the benzamide core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

    Oxidation Products: Oxidized forms of the pyrazole or pyridine rings.

    Reduction Products: Reduced forms of the pyrazole or pyridine rings.

    Hydrolysis Products: Carboxylic acids and amines resulting from amide bond cleavage.

Scientific Research Applications

2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopentyl-6-fluorobenzamide: Lacks the pyrazole and pyridine moieties, resulting in different reactivity and biological activity.

    N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the chloro substituent, which may affect its chemical and biological properties.

    2-chloro-N-cyclopentylbenzamide: Lacks both the fluoro and pyrazole-pyridine groups, leading to significant differences in its applications and reactivity.

Uniqueness

2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro groups, along with the pyrazole-pyridine moiety, makes it a versatile compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-cyclopentyl-6-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O/c23-18-6-3-7-19(24)21(18)22(29)28(17-4-1-2-5-17)15-14-27-13-10-20(26-27)16-8-11-25-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKYZACVWZXOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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